Quetiapine-d8 Hemifumarate
CAS No.: 1185247-11-3
Cat. No.: VC0196489
Molecular Formula: C21H17D8N3O2S
Molecular Weight: 391.51
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185247-11-3 |
---|---|
Molecular Formula | C21H17D8N3O2S |
Molecular Weight | 391.51 |
Introduction
Chemical Structure and Properties
Molecular Identification
Quetiapine-d8 Hemifumarate represents a modified version of quetiapine where eight hydrogen atoms have been replaced with deuterium (heavy hydrogen) atoms. This strategic modification provides distinct mass spectrometric properties while maintaining chemical behavior similar to non-deuterated quetiapine.
Table 1: Chemical Identification Parameters of Quetiapine-d8 Hemifumarate
Parameter | Value | Source |
---|---|---|
CAS Numbers | 1185247-11-3, 1185247-12-4, 1435938-24-1* | |
Molecular Formula | C21H17D8N3O2S·(C4H4O4)1/2 | |
Molecular Weight | 449.59 (as hemifumarate) | |
Purity Standards | 95% by HPLC; 98% atom D |
*Note: Multiple CAS numbers appear in the literature, possibly reflecting variations in salt forms or manufacturing processes.
Structural Characteristics
The deuteration pattern in Quetiapine-d8 Hemifumarate specifically involves the piperazine ring, with deuterium atoms positioned at the 2,2,3,3,5,5,6,6 locations. This strategic deuteration enhances its utility as an internal standard while minimizing isotope effects that could alter analytical behavior.
The IUPAC name for the compound is 2-[2-(4-benzo[b] benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid, reflecting its structural components including the deuterated piperazine ring .
Analytical Applications
Role as Internal Standard
Parameter | Value for Quetiapine-d8 | Value for Quetiapine | Source |
---|---|---|---|
Precursor-Product Transition | m/z 392.15→258.19 | m/z 384.10→253.14 | |
Cone Potential | 50 V | 44 V | |
Collision Energy | 24 eV | 20 eV |
These optimized mass spectrometry parameters enable sensitive and specific detection of both quetiapine and its deuterated analog in complex biological matrices .
Research Methodology
Sample Preparation Techniques
In bioanalytical research, sample preparation typically involves liquid-liquid extraction or solid-phase extraction techniques to isolate quetiapine and the deuterated internal standard from biological matrices. The deuterated internal standard is added to samples at the beginning of the extraction process to account for any losses during sample preparation.
Chromatographic Conditions
A bioequivalence study utilizing Quetiapine-d8 as an internal standard employed the following optimized mass spectrometry conditions:
Table 3: Optimized Mass Spectrometer Operating Parameters
Parameter | Setting | Source |
---|---|---|
Ion Source Temperature | 150°C | |
Capillary Voltage | 0.5 kV | |
Desolvent Gas Flow | 1,000 L/h | |
Desolvent Temperature | 500°C | |
Ionization Mode | Positive ESI | |
Monitoring Mode | MRM/Selected Ion |
These conditions were established to achieve optimal sensitivity and specificity for both quetiapine and its deuterated internal standard .
Analytical Performance
Research utilizing Quetiapine-d8 as an internal standard has demonstrated excellent analytical performance metrics, as shown in the following data from a bioequivalence study:
Table 4: Analytical Performance Metrics
These metrics demonstrate the high reliability and accuracy of analytical methods employing Quetiapine-d8 as an internal standard .
Pharmacokinetic Studies
Bioequivalence Research
Quetiapine-d8 Hemifumarate plays a crucial role in bioequivalence studies comparing different quetiapine formulations. In one such study, it served as the internal standard for comparing Quesero extended release (Quesero XR) tablets and Seroquel extended release (Seroquel XR) tablets in Chinese healthy volunteers under both fasting and fed conditions .
The study employed a single-center, randomized, open-label, two-period crossover design to evaluate bioequivalence, with 40 participants divided equally between fasting and fed conditions. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with Quetiapine-d8 as the internal standard provided the quantitative data necessary for bioequivalence determination .
Metabolism Studies
Parent Drug Background
Quetiapine Properties
To understand the significance of Quetiapine-d8 Hemifumarate, it is helpful to consider the properties of its parent compound, quetiapine, which is classified as an atypical antipsychotic medication.
Quetiapine functions primarily through antagonism of serotonin (5-HT2) and dopamine (D2) receptors, with IC50 values of 148 and 329 nM, respectively. Unlike some other antipsychotics, it lacks significant affinity for D1 or muscarinic receptors .
Parameter | Specification | Source |
---|---|---|
Concentration | 100 μg/mL (as free base) | |
Solvent | Methanol | |
Unit Size | 1 mL/ampoule | |
Approximate Price | US $236.00 | |
Storage Temperature | -20°C | |
Shipping Conditions | Cool pack/Blue Ice |
Quality Specifications
Commercial Quetiapine-d8 Hemifumarate products typically include certificates of analysis verifying identity and purity, with target HPLC purities generally exceeding 95% and deuterium atom incorporation of approximately 98% .
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